4-Hexylpiperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
The piperidine motif is a ubiquitous structural feature found in a vast array of natural products, pharmaceuticals, and agrochemicals. frontiersin.org Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to form hydrogen bonds, which can be crucial for biological activity. The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts and enabling key interactions with biological targets like receptors and enzymes. frontiersin.org
Overview of 4-Hexylpiperidine's Position in Chemical Compound Space
This compound is a derivative of piperidine where a hexyl group is attached to the fourth carbon atom of the piperidine ring. This substitution pattern places it within the class of 4-substituted piperidines. The hexyl group, being a six-carbon alkyl chain, significantly increases the lipophilicity of the piperidine core. This property can influence how the molecule interacts with biological membranes and hydrophobic pockets of proteins.
The synthesis of this compound can be accomplished through various synthetic strategies, with the catalytic hydrogenation of the corresponding 4-hexylpyridine (B1330177) being a direct route. A Chinese patent describes a method for preparing this compound hydrochloride by catalytic hydrogenation of a pyridine (B92270) derivative using a palladium-on-carbon (Pd-C) catalyst. google.com This transformation is a common and effective method for the saturation of pyridine rings. libretexts.org Alternative, though less direct, approaches could involve the alkylation of a suitable piperidine precursor. General methods for N-alkylation of piperidines are well-established, often employing an alkyl halide in the presence of a base. google.com While these methods target the nitrogen atom, modifications could potentially be adapted for C-alkylation at the 4-position, though this is often more complex.
The physicochemical properties of this compound distinguish it from other piperidine derivatives. The presence of the non-polar hexyl chain is expected to decrease its water solubility and increase its boiling point compared to unsubstituted piperidine. The hydrochloride salt of this compound is a solid with a reported melting point of 198-200 °C. google.com
Below is a table summarizing the key chemical data for this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₁H₂₃N | nist.gov |
| Molecular Weight | 169.31 g/mol | nih.gov |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₁H₂₄ClN | N/A |
| Molecular Weight | 205.77 g/mol | N/A |
| Melting Point | 198-200 °C | google.com |
| Appearance | Solid | google.com |
Research Trajectories and Academic Relevance
While the broader class of 4-substituted piperidines is of immense interest in medicinal chemistry, specific research focusing exclusively on this compound is less prevalent in publicly accessible literature. Its primary role appears to be that of a chemical intermediate or a building block in the synthesis of more complex molecules. The lipophilic hexyl chain makes it a candidate for incorporation into compounds designed to interact with hydrophobic environments.
For instance, long alkyl chains attached to piperidine-like structures are found in various biologically active compounds. While not directly involving this compound, research into dual-target ligands for histamine (B1213489) H3 and sigma-1 receptors for the treatment of pain has utilized piperidine derivatives with hexyl-containing linkers. researchgate.net These studies highlight the utility of such lipophilic chains in modulating the pharmacological profile of a molecule.
The synthesis of this compound itself, as documented in patent literature, points to its availability as a research chemical for synthetic chemists. google.com Its structural simplicity and the presence of the reactive secondary amine make it a versatile starting material for further functionalization. Research trajectories for a compound like this compound would likely involve its use in combinatorial chemistry libraries for the discovery of new bioactive compounds or as a fragment in fragment-based drug design.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61515-82-0 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
4-hexylpiperidine |
InChI |
InChI=1S/C11H23N/c1-2-3-4-5-6-11-7-9-12-10-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
GVMFCPOAYNENIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hexylpiperidine and Analogues
Classical and Modern Approaches to Piperidine (B6355638) Ring Formation
The construction of the piperidine ring is a fundamental challenge in organic synthesis. Over the years, a variety of methods have been established, ranging from traditional hydrogenation reactions to more sophisticated intramolecular cyclization strategies.
Hydrogenation-Based Syntheses of 4-Hexylpiperidine Precursors
Hydrogenation of substituted pyridines represents one of the most direct and widely used methods for the synthesis of the corresponding piperidines. mdpi.comresearchgate.net This approach typically involves the reduction of a pyridine (B92270) ring that already contains the desired substituent at the appropriate position. For the synthesis of this compound, the precursor would be 4-hexylpyridine (B1330177).
The hydrogenation process often employs metal catalysts, such as palladium, rhodium, or nickel, under a hydrogen atmosphere. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, which is particularly important when other stereocenters are present in the molecule. For instance, researchers have utilized palladium and rhodium catalysts in a one-step process that combines the removal of a metalation group, dehydroxylation, and pyridine reduction. mdpi.comresearchgate.net While effective, the use of acid in some of these methods can limit the scope of compatible substrates. mdpi.comresearchgate.net The use of an alternative additive like triethylamine (B128534) can sometimes help in retaining certain functional groups, such as hydroxyls, with higher yields. mdpi.comresearchgate.net
A common precursor for many substituted piperidones, which can be further reduced to piperidines, is 1-tert-butoxycarbonyl-4-piperidone. Its synthesis can be achieved through a multi-step process starting from the Michael addition of benzylamine (B48309) and methyl acrylate, followed by a Dieckmann condensation to form a piperidone intermediate. google.com Subsequent decarboxylation and debenzylation yield 4-piperidone (B1582916) hydrochloride, which can then be protected to give the desired product. google.com
Table 1: Comparison of Hydrogenation-Based Methods
| Method | Catalyst/Reagents | Key Features | Reference |
| One-Pot Reduction/Functionalization | Palladium and Rhodium | Combines deprotection, dehydroxylation, and pyridine reduction. | mdpi.comresearchgate.net |
| Organocatalysis | Organocatalysts | An emerging alternative to metal catalysis. | mdpi.com |
| Multi-step Piperidone Synthesis | Benzylamine, Methyl Acrylate, Sodium, HCl, Pd/C, (Boc)2O | A classical route to a key piperidone intermediate. | google.com |
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a powerful alternative for constructing the piperidine ring, often providing excellent control over stereochemistry. mdpi.com These strategies involve the formation of a carbon-nitrogen bond within a linear precursor molecule.
A variety of methods fall under this category, including:
Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes, mediated by a Lewis acid, to form 4-halopiperidines. rasayanjournal.co.in Niobium(V) chloride has been shown to be an effective Lewis acid for this transformation, promoting the ring-opening of epoxides followed by intramolecular cyclization. rasayanjournal.co.in
Radical-Mediated Amine Cyclization: This approach utilizes radical intermediates to initiate the ring-closing reaction. For example, cobalt(II) catalysis can be used for the intramolecular cyclization of linear amino-aldehydes. mdpi.com
Intramolecular Reductive Cyclization: This strategy has been employed for the stereoselective synthesis of highly substituted piperidines. A key step involves the intramolecular reductive cyclization of a conjugated keto-azide intermediate. researchgate.net
Dieckmann Condensation: This is a classical method for forming cyclic ketones, including piperidones, through the intramolecular condensation of a diester. 4-Piperidones are frequently synthesized by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation.
These cyclization strategies often provide access to complex piperidine structures that may be difficult to obtain through direct hydrogenation of substituted pyridines. mdpi.comresearchgate.net
Table 2: Overview of Intramolecular Cyclization Strategies
| Cyclization Strategy | Key Reagents/Catalysts | Substrate Type | Product Type | Reference |
| Aza-Prins Cyclization | NbCl5 | Epoxides and Homoallylic Amines | 4-Chloropiperidines | rasayanjournal.co.in |
| Radical-Mediated Cyclization | Cobalt(II) | Linear Amino-aldehydes | Piperidines | mdpi.com |
| Intramolecular Reductive Cyclization | - | Conjugated Keto-azides | Substituted Piperidines | researchgate.net |
| Dieckmann Condensation | Base | Diesters | Piperidones |
Advanced Synthesis Techniques for this compound
To meet the growing demand for efficient and sustainable chemical processes, advanced synthesis techniques are being increasingly applied to the production of piperidine derivatives.
Continuous Flow Processes in this compound Synthesis
Continuous flow chemistry has emerged as a revolutionary technique for the synthesis of organic molecules, offering significant advantages over traditional batch processing. innovation.ca This technology utilizes a system of tubes or microreactors where reactants are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. innovation.cavapourtec.com
The high surface-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, leading to better reaction control, improved safety, reduced reaction times, and often higher yields and selectivity. innovation.ca These advantages make continuous flow particularly suitable for reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates, high temperatures or pressures, or gas-liquid reactions. vapourtec.com
While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the provided search results, the principles of flow chemistry are broadly applicable to many of the foundational reactions used to construct the piperidine ring, such as hydrogenation and various C-C and C-N bond-forming reactions. nih.govmdpi.comrsc.org The development of integrated continuous flow systems that combine synthesis, purification, and analysis holds great promise for the efficient and automated production of piperidine libraries and target molecules. innovation.cavapourtec.com
Biocatalytic Routes to Substituted Piperidines
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. ukri.orgukri.org Enzymes operate under mild conditions and can exhibit remarkable regio- and enantioselectivity, making them ideal for the synthesis of complex chiral molecules like substituted piperidines. nih.gov
Several biocatalytic approaches are being explored for the synthesis of piperidines:
Transaminases (TAs): These enzymes are valuable for the synthesis of chiral primary amines. worktribe.com While their primary application is not the direct formation of the piperidine ring, they can be used to create chiral amine precursors for subsequent cyclization reactions. worktribe.com
Ene-Reductases and Imine Reductases (IREDs): These enzymes can be used in cascade reactions to produce stereodefined piperidines. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. nih.gov
Engineered Microorganisms: Research is underway to develop sustainable routes to substituted pyridines and piperidines from renewable biomass using engineered bacteria like Rhodococcus jostii. ukri.orgukri.org This approach aims to convert lignin-derived compounds into valuable pyridine intermediates, which can then be reduced to piperidines. ukri.orgukri.org
The combination of chemical synthesis and biocatalysis, often referred to as a chemo-enzymatic approach, provides a powerful strategy for accessing a wide range of stereo-enriched piperidine derivatives. nih.gov
Asymmetric Synthesis of Chiral this compound Derivatives
The development of methods for the asymmetric synthesis of chiral piperidines is of paramount importance, as the biological activity of many piperidine-containing drugs is dependent on their stereochemistry. While specific methods for the asymmetric synthesis of chiral this compound were not explicitly detailed in the provided search results, general strategies for the asymmetric synthesis of chiral piperidine derivatives are well-established.
These strategies often rely on:
Chiral Catalysts: The use of chiral metal complexes or organocatalysts can induce enantioselectivity in reactions that form the piperidine ring or functionalize a pre-existing piperidine scaffold. nih.govrsc.orgrsc.org For example, chiral phosphine (B1218219) ligands have been used in the enantioselective annulation of imines with allenes to produce chiral piperidine derivatives. nih.gov Chiral guanidines and their derivatives have also emerged as powerful organocatalysts for a variety of asymmetric transformations. rsc.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to construct the chiral piperidine ring.
Biocatalysis: As discussed previously, enzymes can provide a highly enantioselective route to chiral piperidines and their precursors. nih.gov For instance, the use of chiral Ni(II) complexes has been demonstrated for the synthesis of non-natural amino acids with high enantiomeric purity, a strategy that could potentially be adapted for piperidine synthesis. beilstein-journals.org
The palladium-catalyzed oxidative desymmetrization of meso-dibenzoates is another powerful method for producing enantioenriched cycloalkenones, which can serve as versatile precursors for a range of substituted cycloalkanone and piperidine derivatives. rsc.org
Green Chemistry Principles in this compound Production
The production of this compound and related compounds can be evaluated through the lens of green chemistry, a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. epa.gov The twelve principles of green chemistry provide a guide for developing more sustainable synthetic routes. sigmaaldrich.comacs.org
Catalysis: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org The synthesis of this compound via the hydrogenation of 4-hexylpyridine exemplifies this, using a small amount of a heterogeneous catalyst like palladium on carbon (Pd/C). google.com Heterogeneous catalysts are advantageous as they can often be easily recovered from the reaction mixture by filtration and potentially reused, which prevents waste. utwente.nl
Biocatalysis: The use of enzymes in synthesis is a rapidly growing area of green chemistry. rsc.orgnih.gov Biocatalysts operate under mild conditions (ambient temperature and pressure) and in aqueous media, reducing energy consumption and avoiding harsh organic solvents. nih.gov Enzymes can offer high chemo-, regio-, and enantioselectivity, which can simplify synthetic pathways by reducing the need for protecting groups, thereby preventing waste. acs.org For instance, lipases have been immobilized on magnetic nanotubes to create reusable catalysts for the synthesis of piperidine derivatives. rsc.orgrsc.org This approach not only provides high yields but also allows for the catalyst to be reused for multiple cycles. rsc.org Similarly, other enzymes like oxidases and reductases are used in chemo-enzymatic cascades to produce stereo-defined piperidines. nih.gov
Atom Economy and Waste Prevention: The principle of atom economy, which aims to maximize the incorporation of all materials from the starting materials into the final product, is central to green chemistry. acs.orgmlsu.ac.in Catalytic hydrogenation reactions generally have high atom economy, as the main addition is molecular hydrogen. libretexts.org By designing more efficient, catalyst-based syntheses, the generation of chemical waste is significantly reduced, aligning with the primary principle of waste prevention. epa.gov
Table 2: Application of Green Chemistry Principles in Piperidine Synthesis This table is interactive. You can sort and filter the data.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-azido-6-iodohexyl |
| 2-methyltetrahydrofuran (2-MeTHF) |
| This compound |
| This compound hydrochloride |
| 4-Hexylpyridine |
| Acetic anhydride |
| Cyclopentyl methyl ether (CPME) |
| Dimethylformamide (DMF) |
| Ethanol |
| γ-valerolactone (GVL) |
| Hydrogen |
| Methanol |
| Palladium on carbon (Pd/C) |
| Piperidine |
Chemical Reactivity and Derivatization of 4 Hexylpiperidine
Functionalization of the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom within the piperidine ring of 4-hexylpiperidine is a nucleophilic and basic center, making it the primary site for a variety of chemical reactions. These reactions allow for the introduction of diverse functionalities, leading to a broad range of derivatives with potential applications in various fields of chemistry.
N-Alkylation and N-Acylation Reactions
N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This is a fundamental transformation that can be achieved through several synthetic methods. A common approach is the reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product. researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the reactants and the rate of addition of the alkylating agent, must be carefully controlled. researchgate.net For instance, using a syringe pump for the slow addition of the alkyl halide can be beneficial. researchgate.net Another method for N-alkylation is reductive amination, which involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org
N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This reaction is typically carried out by treating this compound with an acylating agent such as an acyl chloride or an acid anhydride. organic-chemistry.orgresearchgate.net These reactions are often performed in the presence of a base to scavenge the acidic byproduct. The resulting N-acylpiperidines are generally stable compounds. The N-acylation of piperidines can also be achieved using carboxylic acids, although this usually requires activating agents to convert the carboxylic acid into a more reactive species. researchgate.net
The following table summarizes typical conditions for these reactions:
Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidines| Reaction Type | Reagents | Solvent | Base | Typical Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | Acetonitrile, DMF | K₂CO₃, Et₃N | Room temperature to moderate heating researchgate.net |
| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, NaBH(OAc)₃ | 1,2-Dichloroethane | - | Room temperature sciencemadness.org |
| N-Acylation | Acyl chloride or Acid anhydride | Dichloromethane, THF | Pyridine (B92270), Et₃N | 0 °C to room temperature |
Formation of N-Linked Heterocyclic this compound Derivatives
The piperidine nitrogen of this compound can also be used as a nucleophile to form bonds with heterocyclic systems. These reactions often involve the nucleophilic substitution of a leaving group on a heterocyclic ring by the piperidine nitrogen. For example, N-arylpiperidines can be synthesized through the coupling of piperidine with an aryl halide, often catalyzed by a transition metal complex.
A notable application of this strategy is in the synthesis of ligands for dopamine (B1211576) receptors, where N-linked heterocyclic piperidine derivatives have been developed. nih.gov For instance, pyrazole-containing structures have been synthesized as potent ligands for the human dopamine D4 receptor. nih.gov The synthesis of these derivatives can involve the reaction of this compound with a suitably functionalized heterocycle, leading to the formation of a new carbon-nitrogen bond. The aza-Michael addition is another powerful method for creating N-linked heterocyclic derivatives, where the piperidine nitrogen adds to an activated alkene on a heterocyclic scaffold. mdpi.com
Transformations at the Hexyl Side Chain
The hexyl side chain of this compound is a non-polar alkyl group and is generally less reactive than the piperidine nitrogen. However, transformations can be achieved under specific conditions. The reactivity of the hexyl chain is largely dictated by the C-H bonds present.
One potential transformation is the borylation of the terminal methyl group of the hexyl chain. nih.gov This reaction introduces a boronic ester group, which can then be further functionalized through various cross-coupling reactions, oxidation, or amination. nih.gov The length of the alkyl side chain can influence the physical properties and reactivity of the molecule. rsc.orgrsc.org For instance, in conjugated polymers, the length of alkyl side chains can affect the solid-state packing and charge transport properties. rsc.orgrsc.org While direct functionalization of the unactivated C-H bonds of the hexyl chain is challenging, radical halogenation could potentially introduce a halogen atom, which can then serve as a handle for further synthetic manipulations.
Stereochemical Control in this compound Reactions
Stereochemistry is a critical aspect to consider in the reactions of this compound, particularly when new stereocenters are formed. The piperidine ring itself can exist in a chair conformation, and the substituent at the 4-position can be either axial or equatorial.
When a reaction creates a new chiral center, the stereochemical outcome is determined by the reaction mechanism. For instance, in reactions involving a planar intermediate like a carbocation or a radical, a racemic mixture of products is often obtained if there is no pre-existing chirality in the molecule or chiral influence from the reagents or catalysts. libretexts.orglibretexts.org If the reaction proceeds via a mechanism where the transition state is influenced by the existing stereochemistry of the molecule, diastereomeric products may be formed in unequal amounts.
In the context of this compound, if the carbon at the 4-position were chiral (for example, if the hexyl group were substituted to create a stereocenter), reactions at the piperidine nitrogen or transformations on the side chain could be influenced by this existing chirality, potentially leading to diastereoselective outcomes. The study of stereochemistry is crucial in the synthesis of complex molecules where the three-dimensional arrangement of atoms is critical for their function. numberanalytics.comucsb.edu
Novel Reaction Pathways Involving the this compound Core
The this compound scaffold can be incorporated into more complex molecular architectures through various novel reaction pathways. The development of new catalytic systems has expanded the possibilities for functionalizing such saturated heterocycles.
Recent advances in transition-metal catalysis have enabled the synthesis of complex nitrogen-containing heterocyclic compounds. mdpi.com These methods could potentially be applied to the this compound core to construct novel polycyclic structures. For example, palladium-catalyzed cross-coupling reactions could be used to attach various groups to a pre-functionalized this compound.
Furthermore, the piperidine ring can be a key component in the synthesis of semirigid derivatives with specific biological activities. researchgate.net The conformational constraints imposed by the piperidine ring, combined with the flexibility of the hexyl chain, can be exploited in the design of molecules that interact with specific biological targets. The chemical reactivity of the this compound core makes it a versatile building block in medicinal chemistry and materials science. synbioconference.orgaiche.orgrsc.org
Spectroscopic and Structural Elucidation of 4 Hexylpiperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-hexylpiperidine, providing detailed information about the chemical environment of each proton and carbon atom.
Advanced 1H and 13C NMR Techniques for Conformational Analysis
The conformational landscape of the piperidine (B6355638) ring in this compound is a key area of investigation. The six-membered ring predominantly adopts a chair conformation to minimize steric strain. The hexyl substituent at the C-4 position can exist in either an axial or equatorial orientation. The relative energies of these conformers can be determined using advanced 1H NMR techniques, particularly through the analysis of coupling constants. acs.org For 4-substituted piperidines, the equatorial conformation is generally favored to avoid 1,3-diaxial interactions.
In the 1H NMR spectrum of this compound, the chemical shifts of the piperidine ring protons are influenced by their axial or equatorial position. Equatorial protons typically resonate at a lower field (higher ppm) compared to their axial counterparts. The coupling constants (J-values) between adjacent protons are also diagnostic of their dihedral angle, as described by the Karplus equation. Larger coupling constants are generally observed for trans-diaxial interactions compared to axial-equatorial or di-equatorial interactions.
Expected 1H NMR Data for this compound:
Piperidine Ring Protons (C2, C6 - axial and equatorial): The axial protons are expected to appear at a higher field compared to the equatorial protons.
Piperidine Ring Protons (C3, C5 - axial and equatorial): Similar to the C2/C6 protons, the axial protons will be more shielded.
Piperidine Ring Proton (C4 - methine): The chemical shift of this proton is influenced by the hexyl group.
Hexyl Chain Protons: These will appear in the typical aliphatic region, with the protons closest to the piperidine ring showing the most downfield shifts.
N-H Proton: The chemical shift of the amine proton can vary depending on the solvent and concentration and may appear as a broad singlet.
Expected 13C NMR Data for this compound: The 13C NMR spectrum provides information on the carbon framework. The chemical shifts of the piperidine ring carbons are sensitive to the conformation and the presence of the alkyl substituent.
| Atom | Expected Chemical Shift (ppm) |
| C-2, C-6 | ~47 |
| C-3, C-5 | ~27 |
| C-4 | ~38 |
| Hexyl-C1' | ~34 |
| Hexyl-C2' | ~32 |
| Hexyl-C3' | ~29 |
| Hexyl-C4' | ~23 |
| Hexyl-C5' | ~23 |
| Hexyl-C6' | ~14 |
Note: These are predicted values based on data for similar 4-alkylpiperidines and may vary depending on the solvent and experimental conditions.
2D NMR Spectroscopy for Structural Connectivity
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the structural connectivity of this compound. chemicalbook.com
COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would reveal correlations between protons that are coupled to each other. This would allow for the tracing of the proton connectivity within the piperidine ring and along the hexyl chain. For instance, the proton at C-4 would show a cross-peak with the protons at C-3 and C-5, as well as the methylene (B1212753) protons of the hexyl group attached to it.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the 13C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the attachment of the hexyl group to the C-4 position of the piperidine ring by observing correlations between the C-4 proton and the carbons of the hexyl chain, and between the hexyl protons and the C-3 and C-5 carbons of the piperidine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the key vibrational modes include:
N-H Stretch: A characteristic absorption in the IR spectrum is expected in the region of 3300-3500 cm-1 for the N-H stretching vibration of the secondary amine. This band is often broad due to hydrogen bonding.
C-H Stretch: The stretching vibrations of the C-H bonds in the piperidine ring and the hexyl chain will appear in the region of 2850-3000 cm-1.
C-H Bend: Bending vibrations for the CH2 and CH3 groups will be observed in the 1350-1470 cm-1 region.
C-N Stretch: The C-N stretching vibration is expected to appear in the fingerprint region, typically around 1000-1250 cm-1.
Expected IR and Raman Data for this compound:
| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) | Intensity (Raman) |
| ~3350 | N-H stretch | Medium, broad | Weak |
| 2925, 2855 | C-H stretch (aliphatic) | Strong | Strong |
| ~1465 | CH₂ scissoring | Medium | Medium |
| ~1380 | CH₃ symmetric bend | Medium | Medium |
| ~1100 | C-N stretch | Medium | Weak |
The combination of IR and Raman spectroscopy provides complementary information. For instance, the symmetric C-C stretching vibrations of the piperidine ring, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound (C11H23N) is 169 g/mol .
Upon electron ionization (EI), the molecule will lose an electron to form a molecular ion (M+•) at m/z 169. The fragmentation of this molecular ion is expected to follow characteristic pathways for aliphatic amines. The most significant fragmentation is typically the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.
Expected Fragmentation Pattern for this compound:
Alpha-Cleavage: Cleavage of the C2-C3 or C5-C6 bond in the piperidine ring would lead to the loss of an ethyl radical, resulting in a fragment ion. However, the most prominent alpha-cleavage in 4-substituted piperidines often involves the ring opening. A major fragment is expected at m/z 98, resulting from the loss of the hexyl radical from the molecular ion.
Loss of the Alkyl Chain: A significant peak corresponding to the loss of the hexyl group (C6H13•) from the C-4 position would result in a fragment at m/z 84.
Fragmentation of the Hexyl Chain: The hexyl chain can also undergo fragmentation, leading to a series of ions separated by 14 mass units (CH2).
Table of Expected Mass Spectrometry Fragments:
| m/z | Proposed Fragment |
| 169 | [M]+• (Molecular Ion) |
| 98 | [M - C6H13]+ |
| 84 | [M - C6H12]+• |
| 56 | [C4H8N]+ |
X-ray Crystallography for Solid-State Structure Determination
It is expected that in the crystalline state, this compound would adopt a chair conformation with the hexyl group in the equatorial position to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule, forming chains or more complex networks. The aliphatic hexyl chains would likely pack in a way that maximizes van der Waals interactions.
Chiroptical Spectroscopy for Enantiomeric Purity
Chiroptical spectroscopy, which includes optical rotatory dispersion (ORD) and circular dichroism (CD), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example, by substitution on the hexyl chain or the piperidine ring (at a position other than C-4), or if a chiral derivative is formed, then chiroptical techniques would be essential for determining the enantiomeric purity and absolute configuration.
For a chiral derivative of this compound, the nitrogen atom's lone pair and the transitions associated with it would contribute to the chiroptical properties. The sign and magnitude of the Cotton effect in the CD spectrum could be used to assign the absolute configuration by comparing it to related chiral piperidine derivatives.
Theoretical and Computational Chemistry of 4 Hexylpiperidine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for studying the intrinsic properties of molecules from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to provide detailed information about the electronic and geometric structure of a molecule. wikipedia.org
The electronic structure of 4-Hexylpiperidine can be elucidated through quantum chemical calculations. These calculations provide information on the distribution of electrons within the molecule, which is crucial for understanding its chemical properties and reactivity. Key aspects of the electronic structure include the molecular orbital energies, electron density distribution, and electrostatic potential.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. solubilityofthings.comopentextbc.caatlanticoer-relatlantique.ca The combination of atomic orbitals forms molecular orbitals, which are distributed over the entire molecule. solubilityofthings.com These MOs are classified as either bonding, non-bonding, or antibonding orbitals. opentextbc.caatlanticoer-relatlantique.ca The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. scirp.org
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the alkyl chain and the C-H antibonding orbitals.
Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the nature of bonding within the molecule. wisc.edu This analysis provides insights into hyperconjugative interactions and charge transfer between different parts of the molecule. rsc.org
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not readily available in the cited literature. The values are typical for similar alkyl-substituted piperidines.
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 1.5 D |
The non-planar structure of the piperidine ring and the flexibility of the hexyl chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms in a molecule and to determine the energy differences between them.
The piperidine ring typically adopts a chair conformation to minimize angle and torsional strain. libretexts.org In this conformation, substituents on the ring can be in either an axial or an equatorial position. For this compound, the hexyl group at the C4 position can be either axial or equatorial. Due to steric hindrance between the axial substituent and the axial hydrogens on the same side of the ring (1,3-diaxial interactions), the conformer with the bulky hexyl group in the equatorial position is expected to be significantly more stable. libretexts.org
Table 2: Relative Energies of this compound Conformers (Illustrative) This table presents hypothetical data for illustrative purposes. The energy values are representative of the expected stability difference for a bulky substituent on a cyclohexane (B81311) or piperidine ring.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial-Hexyl | 0.00 | >99 |
| Axial-Hexyl | ~2.1 | <1 |
Electronic Structure and Molecular Orbital Analysis
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time. mdpi.com
MD simulations of this compound can reveal its dynamic behavior in various environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. researchgate.net These simulations can track the conformational changes of the piperidine ring (e.g., chair-boat interconversions) and the flexibility of the hexyl chain.
In the presence of a solvent, MD simulations can provide valuable information about solute-solvent interactions. rsc.org For instance, in an aqueous solution, water molecules can form hydrogen bonds with the nitrogen atom of the piperidine ring, influencing its conformation and basicity. The hydrophobic hexyl chain will interact with water in a way that minimizes the disruption of the water's hydrogen-bonding network. These simulations can calculate properties such as the radial distribution function to describe the structuring of solvent molecules around the solute. mdpi.com
Prediction of Reactivity and Selectivity
Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. chem8.org By analyzing the electronic structure and steric factors, it is possible to identify the most likely sites for chemical attack. nih.govrsc.orgnih.gov
The nitrogen atom of the piperidine ring, with its lone pair of electrons, is the most nucleophilic and basic site in the molecule. Therefore, this compound is expected to react with electrophiles and acids at the nitrogen atom. The HOMO distribution, being concentrated on the nitrogen, supports this prediction.
The regioselectivity of reactions involving the C-H bonds of the hexyl chain or the piperidine ring can also be investigated. For example, in radical abstraction reactions, the stability of the resulting carbon-centered radical would determine the most reactive site. Computational models can calculate the bond dissociation energies for various C-H bonds to predict the site of abstraction.
Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes, including regioselectivity and stereoselectivity, with high accuracy. chemrxiv.org
Ligand-Receptor Interaction Modeling (Computational Aspects, non-clinical)
Molecular modeling techniques, such as molecular docking and MD simulations, are instrumental in studying the potential interactions of this compound with biological receptors at a molecular level. nih.gov These methods are crucial in the early, non-clinical stages of drug discovery for identifying and optimizing potential lead compounds. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be used to explore its binding mode in the active site of a target protein. The scoring functions used in docking estimate the binding affinity by considering factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.
Following docking, MD simulations can be used to refine the docked pose and to assess the stability of the ligand-receptor complex over time. nih.govrsc.org These simulations provide a dynamic view of the interaction, revealing how the ligand and receptor adapt to each other and the role of solvent molecules in the binding process. nih.gov Free energy calculation methods, such as MM/PBSA or free energy perturbation, can be applied to the MD trajectories to obtain more accurate estimates of the binding affinity. plos.org
For this compound, key interactions with a hypothetical receptor might include a hydrogen bond between the piperidine nitrogen (as a protonated cation) and an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. The hydrophobic hexyl chain would likely occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. nih.gov
Structure Activity Relationship Sar Studies of 4 Hexylpiperidine Analogues
Impact of Hexyl Chain Length and Branching on Biological Interaction Mechanisms
The length and branching of the alkyl chain at the 4-position of the piperidine (B6355638) ring play a significant role in the biological activity of these compounds.
Chain Length: Studies on a variety of receptor systems have shown that the length of the alkyl chain can dramatically affect binding affinity. For instance, in a series of biphenyloxy-alkyl derivatives of piperidine targeting the histamine (B1213489) H3 receptor, compounds with alkyl chain spacers of five or six carbons were synthesized and evaluated. nih.govsophion.com This suggests an optimal length for the alkyl chain to fit within the binding pocket of the receptor. Similarly, research on positive allosteric modulators of the serotonin (B10506) 5-HT2C receptor indicated that shorter alkyl chains, from methyl to n-hexyl, failed to produce the desired allosteric modulation, highlighting the importance of a longer chain for this specific activity. nih.gov For some dual histamine H3/sigma-1 receptor ligands, extending the carbon chain from four to six methylene (B1212753) groups was found to decrease affinity for the H3 receptor in certain analogue series. nih.gov
Branching: The introduction of branching in the alkyl chain can also influence biological activity, often due to steric hindrance or improved van der Waals interactions. In a study of 1,2,4-triazole (B32235) derivatives, it was noted that antimicrobial activity decreased with branched-chain substitution at a specific position on the triazole ring. mdpi.com While not directly on the 4-hexylpiperidine core, this principle of how branching can negatively impact activity through steric clashes is a common theme in SAR studies.
The following table summarizes the effect of alkyl chain modifications on receptor affinity for selected piperidine derivatives.
| Compound Class | Receptor Target | Alkyl Chain Modification | Effect on Affinity |
| Biphenyloxy-alkyl-piperidines | Histamine H3 Receptor | 5 or 6 carbon chain | Optimal for binding |
| Serotonin 5-HT2C PAMs | 5-HT2C Receptor | Methyl to n-hexyl | Insufficient for activity |
| Dual H3/σ1 Ligands | Histamine H3 Receptor | 4 to 6 carbon chain | Decreased affinity |
Stereochemical Effects on Biochemical Binding Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov The specific orientation of substituents on the piperidine ring can dictate how well a compound fits into a receptor's binding site.
For 4-alkyl-4-arylpiperidine derivatives, which are structurally related to this compound, stereochemistry has been shown to be crucial for their opioid ligand activities. nih.gov Potent agonists in this class typically adopt a chair conformation with the 4-aryl group in an axial position when protonated. nih.gov Conversely, compounds that prefer an equatorial orientation for the 4-aryl group often exhibit antagonist properties. nih.gov This demonstrates that a subtle change in the spatial arrangement of a key pharmacophore can switch a compound from an agonist to an antagonist.
The table below illustrates the impact of stereochemistry on the activity of 4-substituted piperidine analogues.
| Compound Series | Key Stereochemical Feature | Resulting Biological Activity |
| 4-alkyl-4-arylpiperidines | Axial 4-aryl group | Agonist activity at opioid receptors |
| 4-alkyl-4-arylpiperidines | Equatorial 4-aryl group | Antagonist activity at opioid receptors |
Influence of N-Substituents on Receptor Selectivity (e.g., dopamine (B1211576) D4, histamine H3, sigma-1 receptors)
The nitrogen atom of the piperidine ring is a common site for substitution, and the nature of the N-substituent can profoundly influence a compound's affinity and selectivity for different receptors.
Dopamine D4 Receptors: In the development of selective dopamine D4 receptor antagonists, a series of piperidine derivatives were synthesized. One promising compound featured an n-butyl substituent on the piperidine nitrogen, a unique feature compared to the more common aromatic terminal groups. mdpi.com Further studies on analogues with variations in the linker between the piperidine and a quinolinone moiety revealed that derivatives with a terminal butyl chain had different structure-activity relationships than those with a terminal benzyl (B1604629) group. mdpi.com
General Observations: The introduction of different N-substituents can alter a molecule's basicity, lipophilicity, and steric profile, all of which can affect receptor binding. For example, replacing a piperidine with a piperazine (B1678402) ring can drastically alter the acid-base properties of the molecule. nih.gov
The following table provides examples of how N-substituents affect receptor selectivity.
| Receptor Target(s) | N-Substituent | Impact on Selectivity |
| Dopamine D4 | n-Butyl vs. Benzyl | Different SAR profiles |
| Histamine H3 | Unsubstituted | Favored for high affinity |
| Sigma-1 | 4-Pyridyl | Enhanced potency |
Substituent Effects on Chemical Reactivity and Stability
The chemical stability of a drug molecule is a critical parameter, affecting its shelf-life and behavior in biological systems. Substituents on the this compound scaffold can influence its reactivity and stability, particularly in different pH environments.
Alkaline Stability: Studies on piperidinium (B107235) cations for use in anion exchange membranes have provided insights into their chemical stability in harsh alkaline conditions. nih.govrsc.orgresearchgate.net It was found that piperidinium rings are relatively stable, but certain substituents can be susceptible to nucleophilic attack. nih.govrsc.org The introduction of electron-donating alkyl substituents on the nitrogen was shown to be an effective strategy for enhancing the chemical stability of the piperidinium cation. rsc.org Specifically, a butyl-substituted piperidinium cation showed no obvious structural changes after prolonged exposure to a strong base at high temperature. nih.govresearchgate.net Varying the alkyl chain length can also alter the steric effects and change the energy barrier for degradation pathways. rsc.org
Hydrolytic Stability: In general, drug molecules can be susceptible to hydrolysis, especially those containing ester or amide functional groups. pharmaceutical-journal.com While the piperidine ring itself is relatively stable, substituents attached to it could contain labile functional groups. For example, amide-containing drugs are generally more stable to hydrolysis than esters. pharmaceutical-journal.com The stability of such compounds can be influenced by pH and temperature. pharmaceutical-journal.com
Substituent Effects on Reactivity: The electronic properties of substituents can have a significant impact on the reactivity of the piperidine ring and its attached groups. Electron-withdrawing groups can increase the acidity of nearby protons, while electron-donating groups can have the opposite effect. These principles are fundamental to understanding how substituents modulate chemical properties. orientjchem.orgrsc.org
The table below summarizes the effects of substituents on the chemical stability of piperidine derivatives.
| Condition | Substituent Type | Effect on Stability |
| Alkaline Environment | N-Alkyl (electron-donating) | Enhanced stability |
| Alkaline Environment | Benzyl | Prone to nucleophilic attack |
Roles and Applications of 4 Hexylpiperidine in Advanced Chemical Systems
4-Hexylpiperidine as a Synthetic Intermediate for Complex Molecules
The piperidine (B6355638) ring is a prevalent scaffold in a vast number of biologically active compounds and pharmaceuticals. dntb.gov.uaresearchgate.netresearchgate.netnih.gov The synthesis of piperidine derivatives, including those with alkyl substituents like this compound, is a significant focus in organic synthesis. researchgate.netmdpi.com These derivatives often serve as key synthetic intermediates in the construction of more complex molecular architectures. wikipedia.org The synthesis of such intermediates can be achieved through various methods, including multicomponent reactions catalyzed by enzymes like lipase, which offer high yields. rsc.org
The general strategy often involves a convergent approach where key intermediates, such as functionalized piperidines, are prepared separately and then combined to form the final desired product. wikipedia.org For instance, the synthesis of novel hydrazone derivatives has been reported through the condensation reaction of 4-(piperidin-1-yl)benzaldehyde (B83096) with (2,4-dinitrophenyl)hydrazine, achieving high yields. researchgate.net While this example doesn't specifically use this compound, it illustrates the principle of using substituted piperidines as building blocks. The hexyl group in this compound can influence the solubility and lipophilicity of the resulting complex molecules, which can be a crucial factor in their intended applications.
Ligand Design in Organometallic Chemistry and Catalysis
The design of ligands is a cornerstone of organometallic chemistry, as ligands play a critical role in modulating the reactivity and selectivity of metal catalysts. wiley.comtdx.catnumberanalytics.com Organometallic compounds, which contain metal-carbon bonds, are widely used as catalysts to facilitate chemical reactions by providing lower energy pathways. solubilityofthings.com The properties of these catalysts are influenced by both the metal center and the surrounding ligands. tdx.cat
Piperidine derivatives can be incorporated into ligand structures to fine-tune the steric and electronic properties of a catalyst. nih.gov While direct research on this compound as a ligand is not extensively documented in the provided results, the principles of ligand design suggest its potential utility. The hexyl group would introduce steric bulk, which can be advantageous in controlling the selectivity of a catalytic reaction. nih.gov
Homogeneous and Heterogeneous Catalytic Applications
Catalysis can be broadly categorized into homogeneous and heterogeneous catalysis. eolss.net In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity. eolss.netethz.ch In contrast, heterogeneous catalysts are in a different phase, which simplifies their separation and recycling. eolss.netethz.ch
The development of catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a major area of research where ligand design is crucial. nih.govnih.govwikipedia.orgresearchgate.net These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Bulky and electron-rich phosphine (B1218219) ligands, as well as N-heterocyclic carbenes (NHCs), have proven to be effective in these reactions. nih.govnih.gov The incorporation of a this compound moiety into a ligand could influence the catalyst's performance in such reactions. For example, in the synthesis of tetra-ortho-substituted biaryls, the ligand structure significantly impacts both the yield and enantioselectivity of the reaction. nih.gov
The hydrogenation of carboxylic acid derivatives is another area where both homogeneous and heterogeneous catalysts are employed. rsc.org The choice of catalyst and ligand can influence the reaction conditions and selectivity. nih.gov While specific applications of this compound in this context are not detailed, the general principles of catalyst design suggest that ligands derived from it could be explored.
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants are in the same phase (e.g., liquid). eolss.netethz.ch | Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants). eolss.netethz.ch |
| Activity/Selectivity | Often high activity and selectivity. eolss.net | Can have lower selectivity compared to homogeneous catalysts. ethz.ch |
| Catalyst Separation | Can be difficult and expensive. ethz.ch | Generally straightforward. ethz.ch |
| Recycling | Can be expensive. ethz.ch | Usually straightforward. ethz.ch |
| Reaction Conditions | Often milder conditions. ethz.ch | Can require higher temperatures and pressures. ethz.ch |
Research in Functional Materials Development
Functional materials are designed to possess specific properties or to respond to external stimuli, finding applications in electronics, energy, and biomedicine. tohoku.ac.jprsc.org The incorporation of specific molecular moieties can impart desired functionalities to these materials. rsc.org Research in this area includes the development of polymers with specific optical or electronic properties, as well as materials for energy storage and separation. rsc.org
Probes for Biochemical Pathway Elucidation (mechanistic, non-clinical)
Understanding the intricate network of biochemical pathways is fundamental to biology and medicine. ableweb.org Chemical probes are essential tools in this endeavor, allowing researchers to investigate and manipulate these pathways. ableweb.orgescholarship.org The design of such probes often involves creating molecules that can interact with specific enzymes or other biological targets. researchgate.net
The piperidine scaffold is a common feature in molecules designed for biological applications. researchgate.net For example, spiro[benzoxazepine-piperidine] derivatives have been synthesized and investigated as inhibitors of Aβ-peptide production, which is relevant to Alzheimer's disease research. tandfonline.com In another study, a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold was modulated to develop novel inhibitors of the NLRP3 inflammasome. mdpi.com
While direct use of this compound as a biochemical probe is not explicitly detailed in the provided search results, its structural features make it a candidate for incorporation into such molecules. The hexyl group could influence the probe's ability to cross cell membranes and interact with its target. The development of chemical probes based on a modular 4-aminopiperidine (B84694) scaffold for reacting with cysteine residues in proteins highlights the adaptability of the piperidine ring in designing tools for biochemical research. dntb.gov.ua The elucidation of a biochemical pathway often involves using a series of mutants and observing their interactions, a process where specific molecular probes can provide valuable insights. ableweb.org
Environmental Behavior and Degradation Pathways of Piperidine Compounds Applicability to 4 Hexylpiperidine
Degradation Mechanisms in Various Environmental Compartments
Biodegradation Pathways
Piperidine (B6355638) and its derivatives are generally susceptible to microbial degradation in soil and water systems. Various bacterial strains have been shown to utilize piperidine as a sole source of carbon and nitrogen. The typical aerobic biodegradation pathway for the piperidine ring involves initial enzymatic hydroxylation followed by ring cleavage to form open-chain intermediates, which are then funneled into central metabolic pathways .
For 4-hexylpiperidine, two primary sites for microbial attack exist: the piperidine ring and the hexyl side chain.
Ring Degradation: Similar to the parent compound, the piperidine moiety can undergo hydroxylation and subsequent cleavage.
Side-Chain Degradation: The long alkyl (hexyl) chain is a substrate for common microbial oxidation processes, such as omega-oxidation (terminal oxidation) followed by beta-oxidation, which sequentially shortens the carbon chain.
Mobility and Fate in Soil and Water Systems
The mobility of this compound in terrestrial and aquatic environments is dictated by its partitioning behavior between water, soil, and sediment. This is primarily controlled by its pKa and its organic carbon-water (B12546825) partitioning coefficient (Koc).
Acid-Base Behavior: As a secondary amine, this compound is a weak base. Its pKa is estimated to be around 11.0, similar to piperidine. In most environmental waters (pH 5-9), it will exist predominantly in its protonated, cationic form (4-hexylpiperidinium ion).
Sorption and Mobility: The fate of the compound is a balance between the behavior of its ionic and non-ionic forms.
The cationic 4-hexylpiperidinium ion can engage in cation exchange with negatively charged surfaces of soil minerals (clays) and organic matter. This process retards its mobility through the soil column .
The non-polar hexyl group dramatically increases the compound's hydrophobicity and lipophilicity compared to piperidine. This results in strong sorption of the neutral form to the organic carbon fraction of soil and sediment.
Table 8.2: Estimated Physicochemical Properties and Soil Mobility
| Parameter | Piperidine | This compound | Implication for Environmental Mobility |
| Log Kow (Octanol-Water Partition Coefficient) | ~0.83 | ~3.8 | This compound is significantly more hydrophobic. |
| pKa | ~11.1 | ~11.0 | Both exist primarily as cations in environmental waters. |
| Estimated Koc (L/kg) | ~90 | ~1,500 - 3,000 | This compound has low to slight mobility; Piperidine is moderately mobile. |
| Mobility Classification | Moderate | Low to Slight | This compound is expected to be largely immobile in soil. |
Note: Log Kow and Koc values are estimates derived from computational models.
Future Research Directions and Challenges
Development of Novel, Efficient Synthetic Routes
A primary challenge lies in the stereoselective synthesis of the piperidine (B6355638) ring. Modern catalytic methods, such as those employing transition metals like palladium, rhodium, or gold, offer pathways to highly substituted piperidines. nih.govmdpi.com For instance, gold-catalyzed cyclization of N-homopropargyl amides presents a modular approach to piperidin-4-ols, which could be adapted for 4-alkyl derivatives. nih.gov Similarly, palladium-catalyzed hydrogenation of substituted pyridines is a common route, but achieving high selectivity and avoiding over-reduction can be challenging. mdpi.comresearchgate.net
Future synthetic strategies are expected to move towards greener and more atom-economical processes. mdpi.comeipc.center This includes the use of earth-abundant metal catalysts, photocatalysis to enable reactions under mild conditions, and one-pot multi-component reactions that assemble the molecule from simple precursors in a single operation, reducing waste and purification steps. mdpi.comhilarispublisher.com
| Synthetic Approach | Description | Potential Advantages for 4-Hexylpiperidine | Key Challenges | References |
| Catalytic Hydrogenation | Reduction of a 4-hexylpyridine (B1330177) precursor using catalysts like Palladium or Rhodium on a support. | Direct route from a readily available precursor. | Achieving high cis/trans selectivity; potential for catalyst poisoning. | mdpi.comresearchgate.net |
| Aza-Prins Cyclization | Lewis acid-catalyzed cyclization of an N-tosyl homoallylamine with an aldehyde. | Can create substituted piperidines with good diastereoselectivity. | Requires specific functional group handles on precursors. | organic-chemistry.org |
| Gold-Catalyzed Cyclization | Cyclization of functionalized amides or amines to form the piperidine ring. | Modular, flexible, and can be highly stereoselective. | Cost of the catalyst; potential for limited substrate scope. | nih.gov |
| Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. | High efficiency and atom economy; rapid generation of molecular diversity. | Optimization of reaction conditions can be complex. | mdpi.com |
| Lewis Acid-Catalyzed Addition | Addition of silyl (B83357) enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines. | Provides a mild and general route to 4-substituted piperidines. | Requires synthesis of specific tetrahydropyridine (B1245486) intermediates. | rsc.org |
Exploration of Undiscovered Chemical Reactivity
The known chemistry of piperidines largely revolves around the reactivity of the secondary amine, including N-alkylation, acylation, and enamine formation with ketones. chemcess.comwikipedia.org However, the specific influence of the 4-hexyl substituent on the reactivity of this compound is an area ripe for exploration. The long alkyl chain may introduce subtle electronic and steric effects that could be exploited in novel chemical transformations.
Future research could investigate:
Modulation of Nucleophilicity and Basicity: Systematically quantifying how the C4-hexyl group, compared to other alkyl groups, affects the pKa and nucleophilic character of the nitrogen atom. This is fundamental to its use as a catalyst or reactant. chemcess.com
Diastereoselective Reactions: Exploring reactions at the carbons alpha to the nitrogen, where the 4-hexyl group could act as a remote stereocontrol element, influencing the facial selectivity of incoming electrophiles.
Supramolecular Chemistry: Investigating the self-assembly properties of this compound derivatives. The amphiphilic nature of the molecule could lead to the formation of micelles, vesicles, or other organized structures in solution, with potential applications in catalysis or material science.
New Catalytic Applications: While piperidine is used as a catalyst in reactions like the Knoevenagel condensation, the lipophilic nature of this compound could make it a suitable organocatalyst for reactions in nonpolar media or under phase-transfer conditions. chemcess.com
The development of new reactivity will expand the utility of this compound from a simple building block to a versatile tool in organic synthesis. europa.euaiche.org
Advanced Computational Modeling for Property Prediction
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, reducing the need for resource-intensive experimental work. atomistica.onlinekth.se For this compound, computational modeling can offer profound insights into its behavior at a molecular level.
Density Functional Theory (DFT) is a key method for these investigations. nih.govasianpubs.org DFT calculations can be used to:
Determine Conformational Preferences: Accurately predict the equilibrium geometry, including the preferred conformation of the piperidine ring (chair vs. twist-boat) and the orientation of the hexyl group (axial vs. equatorial). osti.gov These conformational details are crucial as they directly influence the compound's reactivity and physical properties.
Predict Spectroscopic Signatures: Calculate NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transition energies (UV-Vis), aiding in the characterization of the molecule and its reaction products.
Map Reactivity: Analyze the frontier molecular orbitals (HOMO-LUMO) and generate molecular electrostatic potential (MEP) maps to identify the most likely sites for nucleophilic and electrophilic attack. asianpubs.orgnih.gov
Beyond DFT, Molecular Dynamics (MD) simulations can model the behavior of this compound in different solvent environments over time, predicting properties like solubility, diffusion coefficients, and interactions with other molecules or surfaces. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural descriptors of this compound and its analogues with specific properties, enabling the predictive design of new molecules with desired characteristics. researchgate.netnih.gov
| Computational Method | Predicted Property for this compound | Significance | References |
| Density Functional Theory (DFT) | Molecular geometry, conformational energies, bond dissociation energies, electronic properties (HOMO/LUMO), spectroscopic data (NMR, IR). | Provides fundamental understanding of stability, reactivity, and aids in experimental characterization. | nih.govasianpubs.orgresearchgate.net |
| Molecular Dynamics (MD) | Solvation properties, conformational dynamics, interaction with surfaces or biomolecules, transport properties. | Predicts behavior in condensed phases and biological environments. | researchgate.nethilarispublisher.com |
| QSAR Modeling | Toxicity, biological activity, physical properties (e.g., boiling point, retention time). | Enables rapid virtual screening and rational design of derivatives. | researchgate.netnih.gov |
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The convergence of chemistry with emerging technologies like flow chemistry, automation, and artificial intelligence is set to revolutionize how molecules like this compound are synthesized and studied. solubilityofthings.comresearchgate.net
Flow Chemistry: Synthesizing this compound in continuous flow reactors, rather than traditional batch flasks, offers significant advantages. acs.org Flow systems provide superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. ntu.edu.sgnih.gov Electrochemical methods integrated into flow reactors are also emerging as a green and efficient way to construct heterocyclic rings. nih.govnih.gov
Automation and High-Throughput Experimentation (HTE): Automated synthesis platforms can rapidly generate libraries of this compound derivatives and screen them against various reaction conditions. chemrxiv.org This technology dramatically accelerates the optimization of synthetic routes and the discovery of new applications.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are becoming indispensable for modern chemical research. hilarispublisher.comdntb.gov.ua These technologies can be applied to:
Reaction Prediction: ML models, trained on vast reaction databases, can predict the likely outcome of a proposed chemical transformation, saving time and resources on unsuccessful experiments. acs.org
Retrosynthetic Analysis: AI tools can propose novel and efficient synthetic routes to this compound that a human chemist might not consider. hilarispublisher.com
Data Analysis: Machine learning can analyze complex datasets from HTE or computational studies to identify subtle structure-property relationships, guiding the design of new molecules. chemrxiv.org
The integration of these technologies will create a feedback loop where computational predictions guide automated experiments, and the resulting data is used to refine predictive models, accelerating the pace of discovery in the chemistry of this compound.
Q & A
Q. What are the established spectroscopic methods to confirm the structural identity of 4-Hexylpiperidine?
To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can verify the integration ratio of the hexyl chain protons (δ 0.8–1.6 ppm) and piperidine ring protons (δ 2.5–3.0 ppm). IR spectroscopy identifies functional groups like C-N stretching (~1,150 cm⁻¹). HRMS provides molecular ion peaks matching the theoretical mass (e.g., 169.31 g/mol). Cross-referencing with PubChem data ensures alignment with known spectral libraries .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to prevent inhalation. Emergency procedures for skin/eye contact involve immediate rinsing with water for 15 minutes, followed by medical evaluation. Spill management requires inert absorbents (e.g., vermiculite) and proper waste disposal. Safety data sheets for analogous piperidine derivatives emphasize these protocols .
Q. How can this compound be synthesized with high purity for experimental use?
A typical synthesis involves the alkylation of piperidine with 1-bromohexane under basic conditions (e.g., K₂CO₃ in acetonitrile). Purification via fractional distillation (boiling point ~200–220°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) is essential. Purity (>95%) should be confirmed by gas chromatography (GC) or HPLC, with residual solvents quantified via headspace analysis. Supplemental materials should document reaction conditions and spectral validation .
Advanced Research Questions
Q. How should researchers address contradictory data in reported thermodynamic properties of this compound?
Contradictions in properties like boiling point or solubility may arise from impurities or measurement variability. Researchers should replicate experiments using standardized methods (e.g., NIST protocols) and validate instruments with reference compounds. Statistical analysis (e.g., ANOVA) can identify outliers. Cross-checking with databases like PubChem or NIST Chemistry WebBook ensures data reliability .
Q. What methodologies optimize reaction conditions for synthesizing this compound derivatives?
Design of Experiments (DoE) approaches, such as factorial design, can optimize variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design might reveal that 80°C and 10 mol% K₂CO₃ maximize yield. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation. Advanced purification techniques, such as preparative HPLC, resolve stereoisomers or byproducts .
Q. How can systematic reviews evaluate the biological activity of this compound across diverse studies?
Follow PRISMA guidelines to screen studies using inclusion/exclusion criteria (e.g., in vitro vs. in vivo models). Extract data on IC₅₀ values, assay types, and cell lines. Meta-analyses can quantify heterogeneity via I² statistics. Scoping reviews may identify gaps, such as limited data on neuropharmacological effects, guiding future research .
Methodological Frameworks
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound analogs?
Use a scaffold-based approach: systematically modify the hexyl chain length or piperidine substituents. Employ computational tools (e.g., molecular docking) to predict binding affinities. Validate hypotheses with in vitro assays (e.g., enzyme inhibition). Document synthetic routes and spectral data in supplemental files for reproducibility .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Follow ICH Q2(R1) guidelines for method validation. Parameters include linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%). For GC-MS, use internal standards (e.g., deuterated analogs) to correct matrix effects. Cross-validate with independent labs and publish detailed calibration curves .
Q. What strategies resolve conflicting bioactivity results in this compound studies?
Re-evaluate experimental variables: cell line viability, solvent controls (e.g., DMSO toxicity), and compound stability (e.g., hydrolysis in buffer). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Transparent reporting of negative data in supplemental materials reduces publication bias .
Q. How to ensure reproducibility of this compound synthesis described in literature?
Request detailed protocols from authors or consult supplemental materials for reagent grades and equipment specifications. Replicate under inert atmospheres if moisture-sensitive. Publish raw data (e.g., NMR spectra, chromatograms) in open-access repositories to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
